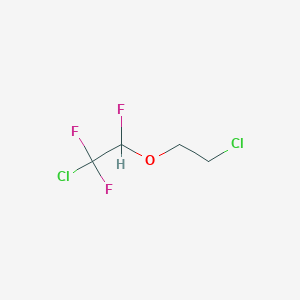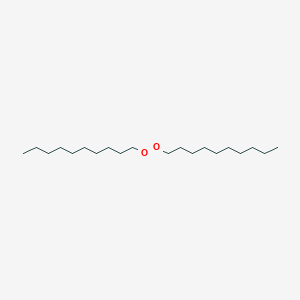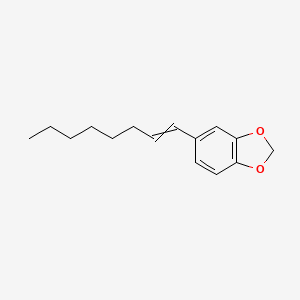![molecular formula C49H36N2 B14360003 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene CAS No. 92674-23-2](/img/structure/B14360003.png)
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[44]nona-1,6,8-triene is a complex organic compound characterized by its unique spiro structure and multiple phenyl groups
Preparation Methods
The synthesis of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spiro structure, followed by the introduction of phenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene involves its interaction with molecular targets through its phenyl groups and spiro structure. These interactions can affect various molecular pathways, leading to changes in biological activity or material properties. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene can be compared with other similar compounds, such as:
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-diene: Similar structure but with different electronic properties due to the presence of double bonds.
1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-tetraene: Another similar compound with additional double bonds, leading to different reactivity and applications. The uniqueness of this compound lies in its specific spiro structure and the arrangement of phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
92674-23-2 |
|---|---|
Molecular Formula |
C49H36N2 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
1,2,4,6,7,8,9-heptakis-phenyl-2,3-diazaspiro[4.4]nona-3,6,8-triene |
InChI |
InChI=1S/C49H36N2/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)46(39-28-14-4-15-29-39)49(45(43)38-26-12-3-13-27-38)47(40-30-16-5-17-31-40)50-51(42-34-20-7-21-35-42)48(49)41-32-18-6-19-33-41/h1-35,48H |
InChI Key |
ZEJCXTRETJJONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=NN2C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
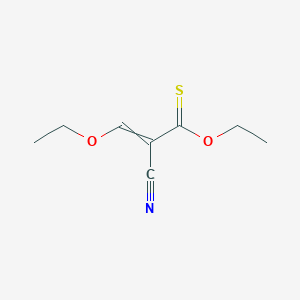
silane](/img/structure/B14359953.png)
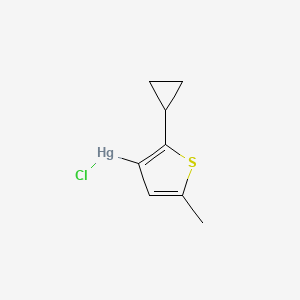
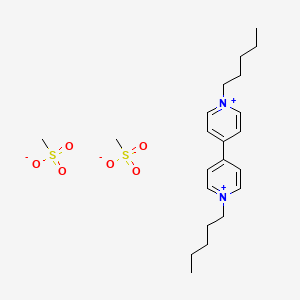
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
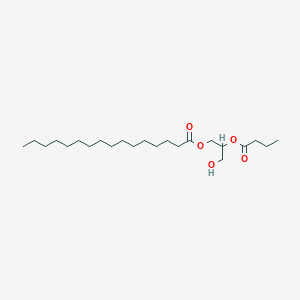
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
